![molecular formula C18H21N3O3 B5502385 4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

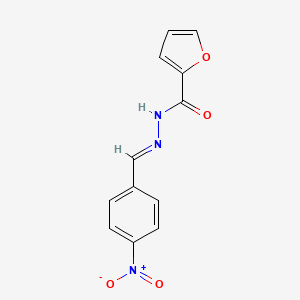

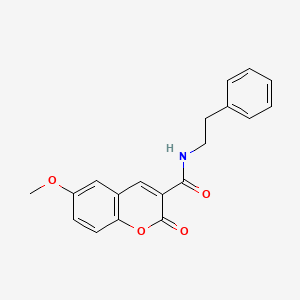

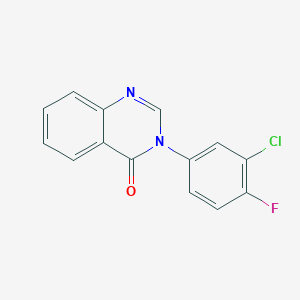

The synthesis of derivatives related to 4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid involves multiple steps and methodologies. For example, the synthesis of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and their derivatives showcases a method for creating compounds with potential pharmacological properties, indicating a complex synthetic pathway that could relate to the synthesis of our compound of interest (Śladowska et al., 1999). Another method involves a one-pot, three-component synthesis using p-toluenesulfonic acid for catalysis, highlighting an efficient synthetic strategy for producing complex pyrimidines (Thabet et al., 2022).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives provide insights into the conformation and packing of molecules in crystals, crucial for understanding the physical and chemical behavior of our compound. Hydroxy derivatives of hydropyridine, for example, show considerable conformational flexibility and can form an extended network of intramolecular and intermolecular hydrogen bonds, which may also apply to the structural analysis of 4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can include various transformations, such as oxidative decarboxylation, beta-iodination of amino acids, and Suzuki cross-coupling reactions. These reactions are pivotal for modifying the compound's structure and enhancing its pharmacological profile or physical-chemical properties (Boto et al., 2001). For instance, the synthesis of 5-pyrimidylboronic acid and its derivatives through Suzuki cross-coupling reactions showcases the versatility of pyrimidine derivatives in chemical synthesis, which is relevant for the chemical modification of our compound of interest (Saygılı et al., 2004).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as their spectroscopic properties and quantum mechanical studies, provide valuable data for predicting the behavior of 4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid. The spectroscopic analysis can reveal details about the compound's structure and interactions at the molecular level, aiding in the understanding of its physical characteristics (Devi et al., 2020).

Wissenschaftliche Forschungsanwendungen

DNA Cleavage and Photoproducts

Research has shown that certain piperidine derivatives, similar to the subject compound, are valuable in identifying and cleaving abasic DNA and UV-irradiated DNA without causing non-specific damage. Specifically, diamine derivatives have been found to cleave abasic DNA efficiently at neutral pH, presenting an alternative to the traditional use of hot piperidine. This method offers a less damaging approach to studying DNA damage and repair mechanisms, crucial for understanding genetic diseases and developing gene therapies (McHugh & Knowland, 1995).

Synthesis of Piperidine Derivatives

Another study focused on the synthesis of piperidine derivatives from serine, showcasing the versatility of piperidine-based compounds in chemical synthesis. This research provides a general route to optically pure piperidines with substituents alpha to nitrogen, serving as versatile intermediates for producing a broad range of amines containing a substituted piperidine unit (Acharya & Clive, 2010).

Anti-angiogenic and DNA Cleavage Activities

A study on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential of such compounds in anticancer therapy, highlighting their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. For example, pyrimidine carbonitrile derivatives have shown potential in inducing bacterial cell membrane rupture and disintegration, suggesting their use as antimicrobial agents against various bacterial strains (Bhat & Begum, 2021).

Quantum Chemical and Molecular Dynamic Simulations

Lastly, quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron. This research highlights the broader applications of these compounds in industrial settings, such as in the prevention of metal corrosion, further demonstrating their chemical versatility (Kaya et al., 2016).

Safety and Hazards

This compound is likely to have similar safety and hazard profiles to other fentanyl analogues. In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-16(10-13-4-2-1-3-5-13)14-6-8-21(9-7-14)17-15(18(23)24)11-19-12-20-17/h1-5,11-12,14,16,22H,6-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPULOWWZSCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CC2=CC=CC=C2)O)C3=NC=NC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-YL]pyrimidine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)